N-benzyl-2-trifluoromethylmorpholin-5-one
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Overview
Description
N-benzyl-2-trifluoromethylmorpholin-5-one: is a chemical compound that features a morpholine ring substituted with a benzyl group and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-benzyl-2-trifluoromethylmorpholin-5-one typically involves the reaction of morpholine derivatives with benzyl halides and trifluoromethylating agents. One common method includes:
Starting Materials: Morpholine, benzyl chloride, and a trifluoromethylating agent such as trifluoromethyl iodide.
Reaction Conditions: The reaction is usually carried out in the presence of a base like sodium hydride or potassium carbonate to facilitate the nucleophilic substitution.
Procedure: Morpholine is first reacted with benzyl chloride to form N-benzylmorpholine. This intermediate is then subjected to trifluoromethylation using trifluoromethyl iodide under appropriate conditions to yield this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-benzyl-2-trifluoromethylmorpholin-5-one can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the benzyl or trifluoromethyl groups can be replaced by other functional groups under suitable conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles, bases like sodium hydride or potassium carbonate.
Major Products Formed:
Oxidation: Oxidized derivatives of the morpholine ring.
Reduction: Reduced forms of the compound, potentially leading to the removal of the trifluoromethyl group.
Substitution: Substituted morpholine derivatives with different functional groups replacing the benzyl or trifluoromethyl groups.
Scientific Research Applications
Chemistry: N-benzyl-2-trifluoromethylmorpholin-5-one is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Its unique structure allows it to interact with various biological targets.
Medicine: Research is ongoing to explore the therapeutic potential of this compound in treating diseases such as cancer and bacterial infections.
Industry: In the materials science field, the compound is investigated for its potential use in the development of advanced materials with specific properties, such as improved thermal stability and chemical resistance.
Mechanism of Action
The mechanism of action of N-benzyl-2-trifluoromethylmorpholin-5-one involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can inhibit or activate specific pathways, leading to its observed biological effects.
Comparison with Similar Compounds
N-benzylmorpholine: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.
2-trifluoromethylmorpholine: Lacks the benzyl group, affecting its overall reactivity and applications.
Uniqueness: N-benzyl-2-trifluoromethylmorpholin-5-one is unique due to the presence of both the benzyl and trifluoromethyl groups, which confer distinct chemical reactivity and biological activity. This dual substitution enhances its potential as a versatile compound in various research and industrial applications.
Properties
IUPAC Name |
4-benzyl-6-(trifluoromethyl)morpholin-3-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12F3NO2/c13-12(14,15)10-7-16(11(17)8-18-10)6-9-4-2-1-3-5-9/h1-5,10H,6-8H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJVUITXBTLYTRY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OCC(=O)N1CC2=CC=CC=C2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12F3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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